REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:6])[CH2:3][CH2:4][CH3:5].CC(C)([O-])C.[Na+].Cl[C:14]1[N:22]=[C:21]2[C:17]([N:18]=[CH:19][N:20]2[CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][O:24]2)=[C:16]([NH2:29])[N:15]=1>>[CH3:1][CH:2]([O:6][C:14]1[N:22]=[C:21]2[C:17]([N:18]=[CH:19][N:20]2[CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][O:24]2)=[C:16]([NH2:29])[N:15]=1)[CH2:3][CH2:4][CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
3.65 mL
|
Type
|
reactant
|
Smiles
|
CC(CCC)O
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature until homogeneous
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
quenched with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (3×25 mL)
|
Type
|
WASH
|
Details
|
washed with brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
72 h |
Name
|
crude title compound
|
Type
|
product
|
Smiles
|
CC(CCC)OC1=NC(=C2N=CN(C2=N1)C1OCCCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |